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Abstract

This technical guide details the in vitro anti-fibrotic properties of INS018_055, a novel, first-in-
class small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK) developed by
Insilico Medicine. Discovered and designed using a generative Al platform, INS018_055 is
currently in Phase Il clinical trials for the treatment of Idiopathic Pulmonary Fibrosis (IPF).[1][2]
This document summarizes the key quantitative data from in vitro studies, provides detailed
experimental protocols for the core assays, and visualizes the underlying signaling pathways
and experimental workflows. The presented data underscores the potent anti-fibrotic activity of
INS018_055, positioning it as a promising therapeutic candidate for IPF and potentially other
fibrotic diseases.

Introduction

Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) components,
leads to tissue scarring and organ dysfunction. Idiopathic Pulmonary Fibrosis (IPF) is a
progressive and fatal lung disease with a significant unmet medical need.[1] A key driver of
fibrosis is the activation of fibroblasts into myofibroblasts, a process orchestrated by complex
signaling networks, with the Transforming Growth Factor- (TGF-) pathway playing a central
role.
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INS018_055 is a potent and selective inhibitor of TNIK, a kinase implicated in key profibrotic
signaling pathways.[3] Preclinical in vitro studies have demonstrated its ability to potently inhibit
myofibroblast differentiation and ECM production. This guide provides an in-depth look at the
data and methodologies from these foundational in vitro studies.

Quantitative Data Summary

The anti-fibrotic activity of INS018_055 has been quantified in various in vitro models. The
following tables summarize the key findings, providing a clear comparison of its potency in
different cellular contexts.

Cell Type Assay Treatment Readout IC50 (nM) Reference
Primary
Human Lung i
] Myofibroblast  TGF-3 a-SMA
Fibroblasts ) o ] ) ) 50, 79, 63 [3]
Differentiation  Stimulation Expression
(from 3 IPF
donors)
HK-2 (Human -
_ _ Not specified
Kidney Myofibroblast  TGF-3 a-SMA ) )
L . - : : : in provided [4]
Epithelial Differentiation  Stimulation Expression
context
Cells)

Table 1: Potency of INS018_055 in Inhibiting Myofibroblast Differentiation. This table quantifies
the half-maximal inhibitory concentration (IC50) of INS018_055 on the expression of alpha-
smooth muscle actin (a-SMA), a key marker of myofibroblast differentiation, in response to
TGF-[3 stimulation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This
section outlines the protocols for the key in vitro experiments used to evaluate the anti-fibrotic
effects of INS018_055.

Cell Culture
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e Primary Human Lung Fibroblasts (HLFs): HLFs were isolated from lung tissue obtained from
patients with IPF. Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM)
supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-
glutamine. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

HK-2 Cells: The human kidney epithelial cell line, HK-2, was cultured in DMEM/F12 medium
supplemented with 10% FBS, 1% penicillin-streptomycin, and maintained under the same
conditions as HLFs.

TGF-B-Induced Myofibroblast Differentiation Assay

This assay evaluates the ability of INS018_055 to inhibit the transformation of fibroblasts into
profibrotic myofibroblasts.

Cell Seeding: Cells (HLFs or HK-2) were seeded in appropriate culture plates (e.g., 6-well or
96-well plates) and allowed to adhere overnight.

Serum Starvation: Prior to treatment, cells were serum-starved for 24 hours in a medium
containing 0.5% FBS to synchronize the cell cycle and reduce baseline activation.

Treatment: Cells were pre-treated with varying concentrations of INS018_055 for 1 hour.
Subsequently, recombinant human TGF-[31 (typically at a concentration of 5-10 ng/mL) was
added to the media to induce myofibroblast differentiation.[5][6][7] A vehicle control (e.g.,
DMSO) was run in parallel.

Incubation: Cells were incubated for 48-72 hours to allow for the expression of myofibroblast
markers.

Analysis: The expression of a-SMA was assessed by Western Blotting or
Immunofluorescence.

Western Blotting for a-SMA Expression

o Cell Lysis: After treatment, cells were washed with ice-cold Phosphate Buffered Saline (PBS)
and lysed in RIPA buffer containing protease and phosphatase inhibitors.

e Protein Quantification: Protein concentration in the lysates was determined using a BCA
protein assay Kkit.
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SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide
gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

Immunoblotting: The membrane was blocked with 5% non-fat milk or bovine serum albumin
(BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
The membrane was then incubated with a primary antibody against a-SMA overnight at 4°C.
After washing with TBST, the membrane was incubated with a horseradish peroxidase
(HRP)-conjugated secondary antibody for 1 hour at room temperature.

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL)
detection system. Band intensities were quantified using densitometry software, with -actin
serving as a loading control.

Immunofluorescence for a-SMA Expression

Cell Fixation and Permeabilization: Cells grown on coverslips were fixed with 4%
paraformaldehyde for 15 minutes and then permeabilized with 0.1% Triton X-100 in PBS for
10 minutes.

Blocking: Non-specific binding was blocked by incubating with a blocking buffer (e.g., 1%
BSA in PBS) for 1 hour.

Primary Antibody Incubation: Cells were incubated with a primary antibody against a-SMA
overnight at 4°C.

Secondary Antibody Incubation: After washing, cells were incubated with a fluorescently
labeled secondary antibody for 1 hour at room temperature in the dark.

Counterstaining and Mounting: Nuclei were counterstained with DAPI. The coverslips were
then mounted onto microscope slides.

Imaging: Images were captured using a fluorescence microscope.

Collagen Deposition Assay (Sirius Red Staining)

This assay quantifies the amount of collagen deposited by fibroblasts in the extracellular

matrix.
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e Cell Culture and Treatment: Fibroblasts were cultured and treated with TGF-31 and
INS018_055 as described in section 3.2. The culture medium was supplemented with
ascorbic acid (50 ug/mL) to promote collagen synthesis.

» Fixation: After the treatment period, the cell layer was washed with PBS and fixed with 4%
paraformaldehyde for 30 minutes.

» Staining: The fixed cells were stained with 0.1% Sirius Red solution in saturated picric acid
for 1 hour at room temperature.[8][9][10][11][12]

e Washing: Unbound dye was removed by washing thoroughly with 0.1 M HCI.
» Dye Elution: The collagen-bound dye was eluted with a 0.1 M NaOH solution.

« Quantification: The absorbance of the eluted dye was measured at a wavelength of 540-550
nm using a microplate reader. The amount of collagen is directly proportional to the
absorbance.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following
diagrams were generated using Graphviz (DOT language).

Caption: Mechanism of INS018_055 in suppressing pro-fibrotic signaling.
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Experimental Workflow: In Vitro Anti-Fibrotic Assay
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Caption: Workflow for in vitro evaluation of INS018_055's anti-fibrotic effects.

Conclusion

The in vitro data for INS018_055 provides a strong foundation for its clinical development. The
potent inhibition of TGF-B-induced myofibroblast differentiation, as evidenced by the low
nanomolar IC50 values against a-SMA expression, highlights its direct anti-fibrotic activity. The
detailed experimental protocols provided herein serve as a valuable resource for researchers in

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b15603146?utm_src=pdf-body-img
https://www.benchchem.com/product/b15603146?utm_src=pdf-body
https://www.benchchem.com/product/b15603146?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

the field of fibrosis to further investigate the therapeutic potential of TNIK inhibition. The
ongoing Phase Il clinical trials will be critical in translating these promising in vitro findings into
clinical efficacy for patients with IPF.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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